Cas no 1334499-59-0 (1-CBZ-1,5-DIAZASPIRO[3.5]NONANE)
1-CBZ-1,5-DIAZASPIRO[3.5]NONANE Chemical and Physical Properties
Names and Identifiers
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- 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE
- 1,5-Diazaspiro[3.5]nonane-1-carboxylic acid, phenylmethyl ester
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- Inchi: 1S/C15H20N2O2/c18-14(19-12-13-6-2-1-3-7-13)17-11-9-15(17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-12H2
- InChI Key: ADVRPMHYMUXPSQ-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)C2(CCCCN2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
1-CBZ-1,5-DIAZASPIRO[3.5]NONANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001183-100mg |
1-Cbz-1,5-diazaspiro[3.5]nonane |
1334499-59-0 | 97% | 100mg |
779.22 USD | 2021-06-15 | |
| Chemenu | CM207923-1g |
Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate |
1334499-59-0 | 95% | 1g |
$2067 | 2024-08-02 |
1-CBZ-1,5-DIAZASPIRO[3.5]NONANE Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE
Comprehensive Overview of 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE (CAS No. 1334499-59-0): Properties, Applications, and Industry Insights
The compound 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE (CAS No. 1334499-59-0) is a specialized spirocyclic amine derivative gaining traction in pharmaceutical and agrochemical research. Its unique spiro[3.5]nonane scaffold, combined with a carbobenzyloxy (Cbz) protecting group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for CNS-targeted therapies and enzyme inhibitors, aligning with the growing demand for novel neuropharmacological agents.
In the context of AI-driven drug design, 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE has emerged as a fragment library candidate due to its three-dimensional rigidity and hydrogen-bonding capabilities. Computational studies highlight its compatibility with GPCR targets, a hot topic in precision medicine discussions. The compound's logP and polar surface area values (predicted via QSAR modeling) suggest favorable blood-brain barrier permeability, addressing a key challenge in neurodegenerative disease research.
From a synthetic chemistry perspective, the Cbz-protected diazaspiro moiety offers selective deprotection pathways, enabling parallel synthesis workflows. Recent patents (e.g., WO2022155578) demonstrate its utility in creating allosteric modulators for metabolic disorders. The spirocyclic architecture also contributes to conformational restriction, a design strategy trending in proteolysis-targeting chimera (PROTAC) development.
Market analysts note rising interest in 1334499-59-0 from contract research organizations, driven by its role in high-throughput screening. The compound's chiral purity (>98% ee in commercial batches) meets stringent requirements for asymmetric catalysis applications. Environmental considerations are also addressed through green chemistry adaptations of its synthesis, utilizing flow reactor technology to minimize waste.
Quality control protocols for 1-CBZ-1,5-DIAZASPIRO[3.5]NONANE emphasize HPLC-UV/MS characterization, with particular attention to diastereomer content. Stability studies under ICH guidelines confirm its compatibility with lyophilization processes, a critical factor for biologic formulation compatibility. These attributes position it as a promising candidate for antibody-drug conjugate linker development.
Emerging applications in PET tracer synthesis leverage the compound's ability to incorporate fluorine-18 isotopes, capitalizing on the expanding diagnostic imaging market. The diazaspiro core's metabolic stability also shows promise for prodrug designs, particularly in targeted oncology approaches receiving attention in immunotherapy forums.
Supply chain dynamics reveal that 1334499-59-0 is increasingly available through just-in-time inventory systems from specialized fine chemical suppliers. Regulatory documentation typically includes REACH compliance statements and genotoxicity screening data, reflecting industry emphasis on early-stage safety profiling. These factors contribute to its adoption in academic-industrial partnerships focused on first-in-class therapeutics.
Future directions may explore the compound's potential in RNA-targeting small molecules, a frontier in rare disease treatment. Its structural features align with cryo-EM screening requirements, suggesting utility in structure-based drug design platforms. As machine learning algorithms improve prediction of spirocycle bioavailability, demand for this chemotype is projected to grow across biotech startups and pharma R&D divisions.
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